molecular formula C20H28N4O4 B2546757 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide CAS No. 898439-52-6

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Cat. No.: B2546757
CAS No.: 898439-52-6
M. Wt: 388.468
InChI Key: ANEZEBGZXJZJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide is a complex organic compound that features a quinoline derivative and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The initial step involves the synthesis of the 1-acetyl-1,2,3,4-tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions. This step often requires the use of a suitable leaving group and a base to facilitate the substitution.

    Coupling of the Two Fragments: The final step involves coupling the quinoline derivative with the morpholine-containing fragment. This can be achieved through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the quinoline or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and produce therapeutic effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[3-(piperidin-4-yl)propyl]ethanediamide: This compound features a piperidine ring instead of a morpholine ring.

    N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[3-(pyrrolidin-4-yl)propyl]ethanediamide: This compound features a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide imparts unique properties to the compound, such as increased solubility and potential for hydrogen bonding. These properties can influence the compound’s reactivity, biological activity, and overall utility in various applications.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-15(25)24-9-2-4-16-5-6-17(14-18(16)24)22-20(27)19(26)21-7-3-8-23-10-12-28-13-11-23/h5-6,14H,2-4,7-13H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEZEBGZXJZJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.